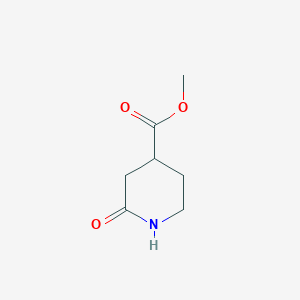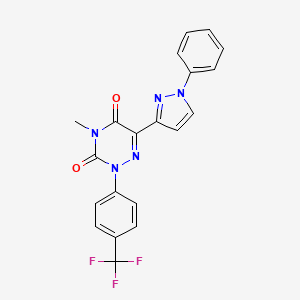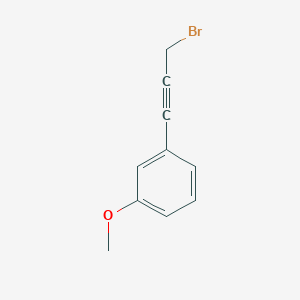![molecular formula C20H18F2N6O3 B2867035 benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040676-83-2](/img/structure/B2867035.png)
benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound known for its diverse applications in chemical and biological research. Structurally, it combines a benzodioxole moiety with a piperazine ring, linked through a methanone group. The 1H-tetrazol substituent enhances its potential reactivity and binding specificity, making it a subject of interest in pharmaceutical chemistry.
Mecanismo De Acción
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities .
Mode of Action
It’s worth noting that many indole-based compounds, which share structural similarities with our compound of interest, have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of Benzo[d][1,3]dioxole: : Starting with catechol, it undergoes methylenation using formaldehyde and an acidic catalyst to form the dioxole ring.
Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole: : The 3,4-difluorophenyl amine reacts with sodium azide under acidic conditions to yield the tetrazole ring.
Piperazine Derivatization: : The intermediate piperazine is alkylated with a suitable halomethyl derivative to introduce the methylene bridge.
Coupling Reaction: : The final coupling involves the reaction between the benzodioxole derivative and the piperazine-tetrazole derivative using a coupling agent like EDCI (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production often scales up these reactions using optimized conditions:
Continuous flow reactors for enhanced yield and purity.
Automated purification systems like preparative HPLC.
Use of green chemistry principles to reduce waste and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation to form quinone derivatives, often using oxidizing agents like potassium permanganate.
Reduction: : The compound's ketone group can be reduced to a hydroxyl group using agents like lithium aluminium hydride (LiAlH4).
Substitution: : The tetrazole ring allows for nucleophilic substitutions, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acetic acid, water.
Reduction: : LiAlH4 in dry ether.
Substitution: : Halogenated reagents (e.g., bromine), in the presence of base catalysts.
Major Products
From Oxidation: : Quinone derivatives.
From Reduction: : Hydroxy derivatives.
From Substitution: : Halogenated tetrazole-piperazine derivatives.
Aplicaciones Científicas De Investigación
Benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is widely used in:
Chemistry: : As a precursor in the synthesis of more complex molecules and in reaction mechanism studies.
Biology: : Investigating its interactions with various biological macromolecules, like proteins and nucleic acids.
Medicine: : As a potential pharmacophore in the development of new drugs targeting neurological and inflammatory diseases.
Industry: : Used in the production of high-value specialty chemicals and potential therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: : Structurally similar, but with variations in the substituents attached to the dioxole ring.
1H-Tetrazole derivatives: : Compounds like 1-phenyl-1H-tetrazole, differing mainly in the phenyl group substitution pattern.
Unique Features
Unique Chemical Structure: : Combines diverse functional groups, enhancing its reactivity and binding specificity.
Pharmacological Potential: : Higher efficacy in targeting specific receptors and enzymes compared to simpler analogues.
This compound's structural complexity and multifunctionality make it a valuable entity in both academic research and industrial applications. Its unique attributes continue to drive innovation and discovery across various scientific disciplines.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c21-15-3-2-14(10-16(15)22)28-19(23-24-25-28)11-26-5-7-27(8-6-26)20(29)13-1-4-17-18(9-13)31-12-30-17/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLUIRFBUFKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2866955.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B2866957.png)
![1-{4-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2866959.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

![2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)


![N-(2-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2866969.png)
![methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2866971.png)

![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
